molecular formula C13H19N3O B1425555 N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide CAS No. 1016857-30-9

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B1425555
CAS No.: 1016857-30-9
M. Wt: 233.31 g/mol
InChI Key: CDJQJMWMMWSOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a carboximidamide group, a moiety commonly utilized in the synthesis of more complex heterocyclic structures, such as 1,2,4-thiadiazoles, which are privileged scaffolds in pharmaceutical development for their diverse biological activities . The structure incorporates a piperidine unit, a common pharmacophore found in many bioactive molecules, suggesting potential for central nervous system (CNS) targeting or enzyme inhibition. Furthermore, the N-arylpiperidine-3-carboxamide scaffold, which is structurally related to this reagent, has been identified in high-throughput screening as a senescence-inducing agent with notable antiproliferative activity against human melanoma cell lines, highlighting the therapeutic potential of this chemical class in oncology research . Researchers can employ this compound as a versatile building block for the synthesis of guanidine derivatives or as a precursor for novel chemical entities in the development of potential therapeutic agents . Its molecular formula is C13H19N3O and its CAS Number is 1016857-30-9 . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQJMWMMWSOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the reaction of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound acts as an inhibitor, binding to the active site of the target molecule and preventing its normal function. This inhibition can affect various biological pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide with structurally related carboximidamide and piperidinylmethyl derivatives:

Compound Name Molecular Formula Molecular Weight LogP (pH 7.4) pKa Key Substituents Synthesis Yield (If Available)
Target Compound C₁₃H₁₉N₃O 233.31 0.28 10.03 Piperidinylmethyl, hydroxyimino Not reported
2-(Piperidin-1-ylmethyl)phenol derivatives C₁₂H₁₇NO ~191.27 - - Piperidinylmethyl, hydroxyl 55–94%
TD-8954 (5-HT4 agonist) C₂₃H₃₀N₄O₃ 410.51 - - Benzimidazole, piperidinylmethyl Not reported
3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide C₁₄H₁₃ClN₂O₂ 276.72 - - Chlorophenoxymethyl Not reported
N'-Hydroxy-3-(hydroxymethyl)piperidine-1-carboximidamide C₇H₁₅N₃O₂ 173.21 - - Hydroxymethyl Not reported

Key Observations :

  • Lipophilicity : The target compound’s LogP (0.28 at pH 7.4) suggests moderate lipophilicity, likely due to the piperidinylmethyl group. This contrasts with hydroxymethyl analogs (e.g., ), which are more hydrophilic.
  • Acid-Base Properties : The pKa of 10.03 indicates the piperidine nitrogen is protonated under physiological conditions, enhancing solubility in acidic environments .
  • Synthetic Accessibility: Piperidinylmethyl-substituted phenols (e.g., compounds 21–23) are synthesized in 55–94% yields via Mannich reactions, suggesting the target compound’s synthesis may follow similar efficient pathways .

Commercial and Research Utility

  • The target compound is marketed as a research chemical, highlighting its utility in drug discovery .

Biological Activity

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS No. 1016857-30-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H19_{19}N3_3O, with a molecular weight of approximately 233.31 g/mol. The compound contains a hydroxyl group, a piperidine ring, and a carboximidamide functional group, which contribute to its biological properties and interactions with various molecular targets .

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The presence of the piperidine ring enhances its affinity for various biological targets, potentially modulating key signaling pathways involved in disease processes. The hydroxyl group may facilitate hydrogen bonding with target proteins, further influencing its pharmacological profile .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Potential : Similar compounds have shown promise in anticancer applications, particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .

Antiproliferative Activity

A study examining the antiproliferative effects of related compounds found that modifications in the structure significantly influenced activity against various cancer cell lines. The presence of hydroxyl groups was correlated with improved antiproliferative activity, suggesting that N'-hydroxy derivatives may enhance therapeutic efficacy .

Interaction Studies

Interaction studies revealed that this compound binds to specific molecular targets, influencing their activity. For instance, compounds with similar structural motifs were shown to modulate enzyme activity linked to cancer progression .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
This compoundPiperidine ring enhances interactionPotential antimicrobial and anticancer properties
N'-hydroxy-3-(morpholin-4-ylmethyl)benzene-1-carboximidamideMorpholine ring alters reactivityInvestigated for similar biological activities
N'-hydroxy-4-(pyrrolidin-4-ylmethyl)benzenecarboximidamideVariation in substituent positionDifferent interaction profiles observed

This table illustrates how variations in the chemical structure can lead to differing biological activities and potential therapeutic applications.

Q & A

Basic: How can the synthesis of N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide be optimized for yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions and purification steps. For analogous compounds, coupling reactions under inert atmospheres (e.g., nitrogen) with catalysts like EDCI/HOBt have achieved yields up to 85% . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress with TLC or LC/MS ensures intermediate stability .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Assign proton environments (e.g., hydroxamic acid NH at δ ~9-10 ppm) and confirm piperidinylmethyl substitution .
  • LC/MS : Verify molecular ion peaks (e.g., [M+H]+) and monitor impurities (<1% threshold) .
  • X-ray crystallography : Resolve tautomeric states (e.g., E/Z configurations of the hydroxamic acid group) using monoclinic crystal systems (e.g., P21/c space group) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

Methodological Answer:
Discrepancies (e.g., protonation states in NMR vs. solid-state X-ray) require cross-validation:

  • Perform variable-temperature NMR to detect tautomerism (e.g., hydroxamic acid ↔ oxime forms).
  • Compare DFT-calculated spectra (B3LYP/6-31G* level) with experimental data to identify conformational differences .
  • Use synchrotron radiation for high-resolution crystallography to resolve ambiguous electron density maps .

Advanced: What computational methods predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina, focusing on hydroxamic acid-metal coordination .
  • Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to predict stability and aggregation tendencies .

Basic: What are the solubility and partitioning properties of this compound in common solvents?

Methodological Answer:

  • Experimental logP : Determine via shake-flask method (octanol/water) or HPLC retention time correlation .
  • Solubility screening : Use nephelometry or UV-Vis spectroscopy in DMSO, ethanol, and aqueous buffers (pH 1–10). Piperidinylmethyl groups enhance water solubility via protonation at acidic pH .

Advanced: How should stability studies under physiological conditions be designed?

Methodological Answer:

  • Accelerated stability testing : Incubate at 37°C in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Monitor degradation via LC/MS every 24 hours for 7 days .
  • Identify degradation products : Use high-resolution MS/MS to detect hydrolysis products (e.g., cleavage of the hydroxamic acid group) .
  • Light/oxidation stability : Expose to UV-A (320–400 nm) and track peroxide formation with thiobarbituric acid assays .

Basic: How can the presence of the hydroxamic acid group be confirmed experimentally?

Methodological Answer:

  • IR spectroscopy : Detect O–H/N–H stretches (~3200–3500 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • X-ray crystallography : Resolve the N–O bond length (~1.35 Å) and planarity of the hydroxamic acid moiety .
  • Chelation assays : React with Fe(III) chloride; a red-brown complex indicates hydroxamate-Fe³+ coordination .

Advanced: What strategies enable selective functionalization of the piperidinylmethyl or benzene rings?

Methodological Answer:

  • Directed ortho-metalation : Use LDA or TMPMgCl·LiCl to deprotonate the benzene ring, followed by electrophilic quenching (e.g., iodination) .
  • Piperidine modification : Perform N-alkylation with methyl iodide or reductive amination with aldehydes/NaBH3CN .
  • Protecting groups : Temporarily block the hydroxamic acid with Boc anhydride during piperidine functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide
Reactant of Route 2
N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

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